5-氟尿嘧啶甲酯

描述

5-Fluoroorotic acid methyl ester is a derivative of 5-fluorouracil, a compound with significant antitumor activity. The esterification of 5-fluorouracil can lead to different biological properties and applications. For instance, methyl-5-fluoroorotate has been compared with 5-fluoroorotic acid in terms of biological activity and cell entry, showing similar lethal toxic doses and optimal doses in leukemia therapy in mice .

Synthesis Analysis

The synthesis of derivatives containing 5-fluorouracil, such as amino acid ester derivatives, involves the use of coupling agents like EDC·HCl and HOBt. These derivatives have shown inhibitory effects against certain cancer cell lines . Methyl-5-fluoroorotate, specifically, is synthesized and has been shown to enter cells effectively, potentially leading to higher intracellular concentrations of the free acid . Additionally, the synthesis of methyl 2-amino-5-fluorobenzoate, which is structurally related, involves nitrification, esterification, and hydronation of 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 5-fluorouracil derivatives is crucial for their biological activity. For example, 5-fluorouracil and 1-methylcytosine form a crystalline intermolecular complex with specific hydrogen-bonded structures, which may influence the stability and biological interactions of the compound . While not directly about 5-fluoroorotic acid methyl ester, the study of fluorosulphuric acid methyl ester provides insights into the molecular geometry of similar ester compounds .

Chemical Reactions Analysis

The chemical behavior of 5-fluorouracil derivatives in biological systems is of great interest. For instance, N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester and its derivatives release 5-fluorouracil upon hydrolysis, which is dependent on the stability of the ester group . The release behavior of 5-fluorouracil acetic acid/beta-cyclodextrin conjugates in enzymatic and rat cecal media also demonstrates the importance of ester hydrolysis for drug delivery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluorouracil derivatives, such as solubility and partition coefficients, are important for their pharmacokinetic behavior. The solubility and apparent partition coefficient of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester derivatives are within ranges suitable for rectal absorption, suggesting their potential as prodrugs for rectal administration . The reactivity of 5-fluoro-2'-deoxyuridine diesters with esterases also varies with the length of the ester chain, affecting their hydrolysis rates and, consequently, their biological activity .

科学研究应用

生物活性与细胞进入:Bono 等人 (1964) 的一项研究描述了甲基-5-氟尿嘧啶的合成,并将其生物活性与 5-氟尿嘧啶酸进行了比较。两种化合物在小鼠早期和晚期 L1210 白血病的治疗中显示出相似的致死毒性剂量和最佳剂量。该研究还表明,甲基-5-氟尿嘧啶不是酵母鸟苷酸焦磷酸化酶的底物,并且自发和白细胞酶促水解,表明潜在的细胞内活性 (Bono, Cheng, Frei, & Kelly, 1964).

合成和化学性质:Rajsfus 等人 (2013) 的研究重点是合成氟化端基,包括 5-氟尿嘧啶酸衍生物。这些化合物被合成作为高温航空聚酰亚胺的前体,突出了该化合物在材料科学中的重要性 (Rajsfus, Gilinsky-Sharon, & Frimer, 2013).

化学合成方法:另一项研究探索了制备 5-氟-2-甲基-1-(对甲基亚磺酰基亚苄基)-茚满-3-乙酸的过程,该过程涉及 5-氟-2-甲基茚满-1,3-二酮-3,3'-邻乙烯缩酮与特定化合物反应、水解以及随后的反应与丙二酸酯。该过程展示了合成氟化化合物的多功能性和复杂性 (Charney & Al, 1966).

核苷合成:Baker 等人 (1974) 报道了从核苷衍生的各种糖醛酸的甲酯转化为酰胺,然后转化为 5'-腈核苷,最后转化为 5'-C-四唑核苷。这项工作与核苷化学领域相关,并展示了氟化化合物在该领域的效用 (Baker, Mian, & Tittensor, 1974).

药理应用:Einmahl 等人 (1999) 探索了 5-氟尿嘧啶酸在聚(邻正交酯)药物递送系统中用于眼科应用,特别是针对眼内增生性疾病。这项研究突出了 5-氟尿嘧啶酸衍生物在受控药物递送系统中的潜在医学应用 (Einmahl, Zignani, Varesio, Heller, Veuthey, Tabatabay, & Gurny, 1999).

属性

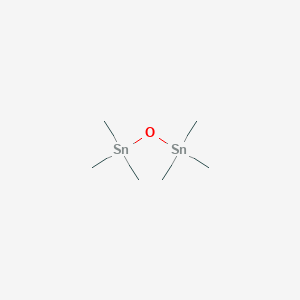

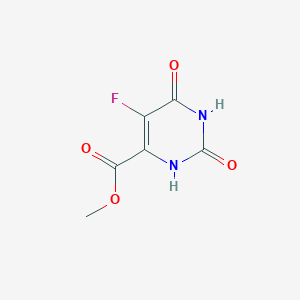

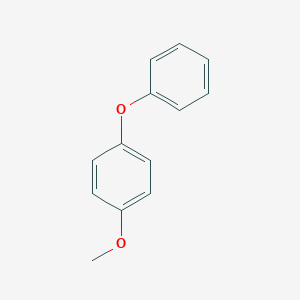

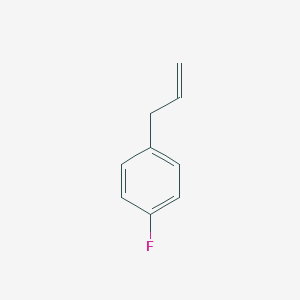

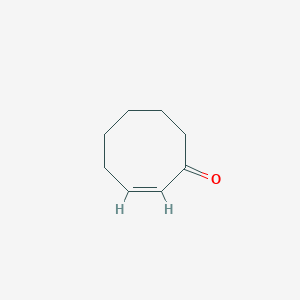

IUPAC Name |

methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRPGESTLCRKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941866 | |

| Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroorotic acid methyl ester | |

CAS RN |

1996-54-9 | |

| Record name | Orotic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)